
2-Diphenylphosphino-1-naphthoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Diphenylphosphino-1-naphthoic acid often involves nucleophilic aromatic substitution reactions. For example, Hattori et al. (1994) describe a method where the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene is replaced with Grignard reagents, alkoxides, and amides (Hattori, Sakamoto, Hayashizaka, & Miyano, 1994). Andersen et al. (2000) reported a synthesis of a related compound, BINAPFu, starting from 2-naphthoxyacetic acid (Andersen, Parvez, & Keay, 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively. Jackson et al. (1993) investigated the structure of 1,8-bis(diphenylphosphino)naphthalene, revealing insights into the spatial arrangement of the diphenylphosphino groups (Jackson, James, Orpen, & Pringle, 1993).
Chemical Reactions and Properties
Catalytic properties of compounds similar to 2-Diphenylphosphino-1-naphthoic acid have been explored. McCarthy et al. (2000) studied the enantioselective hydroboration of olefins catalyzed by rhodium complexes of related compounds (McCarthy, Hooper, & Guiry, 2000).
Physical Properties Analysis
The physical properties of related phosphine compounds have been characterized in various studies. For instance, the crystal structure, bonding characteristics, and reactivity of similar compounds have been reported by researchers like Al-Masri et al. (2013) and Beckmann et al. (2013) (Al-Masri, Mohamed, Moussa, & Alkordi, 2013); (Beckmann, Hupf, Lork, & Mebs, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding, of similar phosphine compounds have been a subject of research. Catalano et al. (2000) investigated the properties of metallocryptates based on similar compounds, providing valuable insights into their chemical behavior (Catalano, Kar, & Bennett, 2000).
Wissenschaftliche Forschungsanwendungen
Catalysis in Kinetic Transformations : It was found that 2-diphenylphosphino-1-naphthoic acid is effective as a chiral ligand in Pd-catalyzed dynamic kinetic asymmetric transformations, specifically in the addition of vinylaziridines to isocyanates. This application is significant in the synthesis of imidazolidines and vicinal diamines with high enantiomeric excesses (Trost & Fandrick, 2003).
Enantioselective Hydroboration : In another study, cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene, which is closely related to 2-diphenylphosphino-1-naphthoic acid, were used to catalyze the hydroboration of various olefins. This resulted in high yields and enantiomer excesses of up to 97% (McCarthy, Hooper, & Guiry, 2000).
Catalysis in Alkaline Hydrolysis : The compound has also been evaluated in the catalysis of the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate. 3-iodoso-2-naphthoic acid, a derivative, showed better catalytic performance than 2-iodosobenzoic acid in this reaction (Ptáček & Kulič, 1994).
Phosphorus Acid Anion as P-Donor in Ru-Complexes : The cationic complex [Ru(OTf)(P(OH)Ph2){Ph2P-(η6-arene)}]OTf, containing 2-diphenylphosphino-1-naphthoic acid, was studied for its reaction with water/tert-butyl alcohol/THF mixtures. This is one of the first examples of Ru-compounds with the phosphorus acid anion P(O)(OR)2 as an anionic P-donor ligand (Geldbach, Pregosin, Albinati, & Rominger, 2001).
Synthesis of Structurally-Tailored Polymers : This compound has been used in the synthesis of controlled activity polymers with hydrolytically-labile pendent esters, which are potentially useful as plant growth regulators. The hydrolytic release of phenolic and naphthoic compounds from these polymers can be used to control plant growth (Boudreaux, Bunyard, & McCormick, 1997).
Asymmetric Synthesis Applications : The compound has been used in the synthesis, resolution, and application of 2,2'-bis(diphenylphosphino)-3,3'-binaphtho[2,1-b]furan, which outperformed BINAP in an asymmetric Heck reaction between 2,3-dihydrofuran and phenyl triflate (Andersen, Parvez, & Keay, 2000).
Safety and Hazards
2-Diphenylphosphino-1-naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion and inhalation .
Wirkmechanismus
Target of Action
As an aromatic phosphonic acid, dpn exhibits a structure comprising two benzene rings linked by a phosphonate group . This structure suggests potential interactions with various biological targets.
Mode of Action
The precise mechanism of action of DPN remains partially elusive. It is postulated to involve the formation of a diphosphonate intermediate . This intermediate arises through the reaction of two molecules of DPN with a proton, subsequently yielding a stable product upon the addition of a base .
Result of Action
The formation of a diphosphonate intermediate suggests potential impacts on cellular processes involving phosphonate groups .
Eigenschaften
IUPAC Name |
2-diphenylphosphanylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCBDBBZIGUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446242 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphino-1-naphthoic acid | |
CAS RN |
178176-80-2 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Diphenylphosphino-1-naphthoic acid in the study of dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines?
A1: 2-Diphenylphosphino-1-naphthoic acid acts as a chiral ligand in a palladium catalyst system used for the dynamic kinetic asymmetric cycloaddition of vinylaziridines to isocyanates. [] The study found that this ligand, when combined with trans-1,2-diaminocyclohexane and a palladium source, formed a more effective catalyst than a similar system using 2-diphenylphosphino benzoic acid. This superior performance led to the formation of cycloaddition products with higher enantiomeric excesses (ee's), meaning the reaction showed improved selectivity in forming one enantiomer over the other. [] This is significant because high enantioselectivity is often crucial in the synthesis of biologically active compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



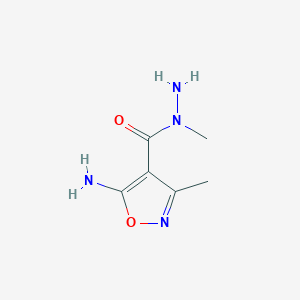


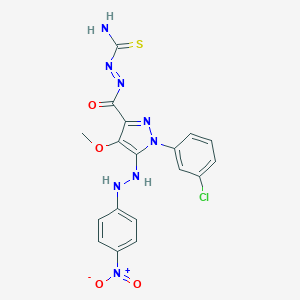
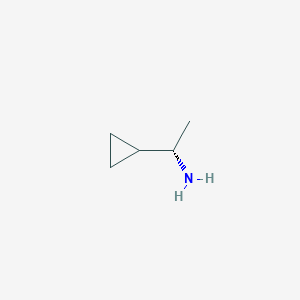
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
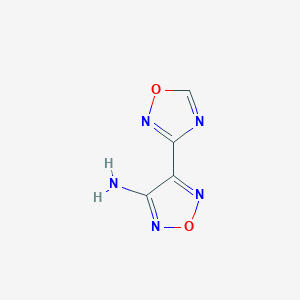
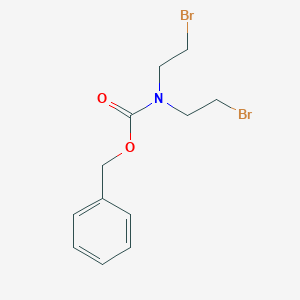
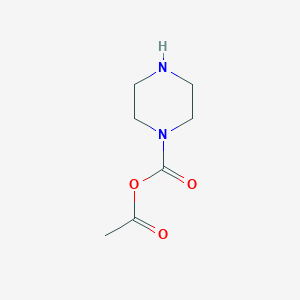


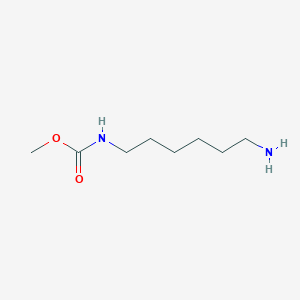

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)